molecular formula C20H14Cl2FNO3S B2814449 3,5-dichloro-N-[4-[(4-fluorophenyl)sulfonylmethyl]phenyl]benzamide CAS No. 338398-78-0

3,5-dichloro-N-[4-[(4-fluorophenyl)sulfonylmethyl]phenyl]benzamide

Cat. No.: B2814449
CAS No.: 338398-78-0
M. Wt: 438.29
InChI Key: QODAMKXFEXVZGY-UHFFFAOYSA-N
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Description

3,5-dichloro-N-[4-[(4-fluorophenyl)sulfonylmethyl]phenyl]benzamide is a useful research compound. Its molecular formula is C20H14Cl2FNO3S and its molecular weight is 438.29. The purity is usually 95%.
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Biological Activity

3,5-Dichloro-N-[4-[(4-fluorophenyl)sulfonylmethyl]phenyl]benzamide (CAS No: 338398-78-0) is a synthetic compound with potential biological activities. The compound features a complex structure that includes dichlorobenzamide and a sulfonylmethyl group attached to a fluorophenyl moiety. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Empirical Formula : C20H14Cl2FNO3S
  • Molecular Weight : 438.3 g/mol
  • Physical State : Solid

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its antiviral and antibacterial properties.

Antiviral Activity

Recent research has highlighted the potential antiviral effects of compounds structurally related to this compound. For instance, studies on N-phenyl benzamides have shown promising results against enteroviruses such as Coxsackie Virus A9 (CVA9). These compounds demonstrated a direct mechanism of action by binding to the viral capsid, stabilizing the virions and preventing their uncoating during infection. The effective concentration (EC50) for related compounds was reported to be around 1 µM with a high specificity index .

CompoundEC50 (µM)Specificity Index
CL2121140
CL2131140

The mechanism through which this compound exerts its effects is believed to involve:

  • Capsid Binding : Similar to other N-phenyl benzamides, it likely binds to hydrophobic pockets within viral capsids.
  • Stabilization of Virions : Preventing uncoating and subsequent viral replication.
  • Potential Interaction with Bacterial Enzymes : Although not directly studied for this compound, benzamides often interact with bacterial cell wall synthesis pathways.

Case Studies

  • Antiviral Screening : A study involving a series of N-phenyl benzamides demonstrated that pre-treatment with these compounds significantly reduced viral loads in cell cultures infected with CVA9. The compounds were shown to maintain high cell viability even at concentrations up to 100 µM .
  • Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds indicated that the presence of both the fluorophenyl and sulfonylmethyl groups is crucial for maintaining antiviral activity. Modifications in these groups can lead to a loss of efficacy .

Safety and Toxicology

According to safety data sheets, this compound is classified under GHS as causing skin and eye irritation. It is important to handle this compound with care under controlled conditions due to its potential toxicity upon exposure .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of benzamide compounds, including 3,5-dichloro-N-[4-[(4-fluorophenyl)sulfonylmethyl]phenyl]benzamide, exhibit promising anticancer activities. For instance, studies have shown that certain benzamide derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. These compounds may act on specific molecular targets such as tyrosine kinases or dihydrofolate reductase, which are critical in cancer progression and survival .

2. Enzyme Inhibition Studies
This compound has been investigated for its potential as an enzyme inhibitor. Molecular docking studies have demonstrated that it can form stable complexes with target enzymes, suggesting its utility in drug design aimed at inhibiting specific biochemical pathways relevant to diseases like cancer . The binding affinities and interaction profiles are typically assessed using computational methods alongside in vitro assays.

Biochemical Research Applications

1. Targeted Drug Development
The unique structure of this compound allows for modifications that can enhance its efficacy and selectivity as a therapeutic agent. Researchers are exploring its derivatives to optimize pharmacological properties and reduce side effects .

2. Mechanistic Studies
Studies involving this compound contribute to understanding the molecular mechanisms underlying various biological processes. For example, it has been used in research focusing on the modulation of signaling pathways that are crucial for cell survival under hypoxic conditions .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of several benzamide derivatives against A549 lung cancer cells. The findings revealed that compounds similar to this compound exhibited significant growth inhibition, with IC50 values indicating potent activity .

Case Study 2: Enzyme Interaction

Another investigation utilized molecular docking to assess the interaction between this compound and dihydrofolate reductase. The study reported favorable binding energy values, suggesting potential as a lead compound for developing new inhibitors targeting this enzyme .

Properties

IUPAC Name

3,5-dichloro-N-[4-[(4-fluorophenyl)sulfonylmethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2FNO3S/c21-15-9-14(10-16(22)11-15)20(25)24-18-5-1-13(2-6-18)12-28(26,27)19-7-3-17(23)4-8-19/h1-11H,12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODAMKXFEXVZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.